molecular formula C24H18F17O4P B13847490 Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate

Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate

Cat. No.: B13847490
M. Wt: 724.3 g/mol
InChI Key: HTXKJEZUSFNUHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate typically involves the reaction of dibenzyl phosphate with 2-(perfluorooctyl)ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various phosphate derivatives, phosphites, and substituted benzyl compounds. These products have diverse applications in different fields .

Scientific Research Applications

Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate involves its interaction with molecular targets such as enzymes and receptors. The perfluorooctyl chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The phosphate group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate is unique due to its combination of a perfluorooctyl chain and two benzyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in environmental testing and research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C24H18F17O4P

Molecular Weight

724.3 g/mol

IUPAC Name

dibenzyl 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate

InChI

InChI=1S/C24H18F17O4P/c25-17(26,18(27,28)19(29,30)20(31,32)21(33,34)22(35,36)23(37,38)24(39,40)41)11-12-43-46(42,44-13-15-7-3-1-4-8-15)45-14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

HTXKJEZUSFNUHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC2=CC=CC=C2

Origin of Product

United States

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